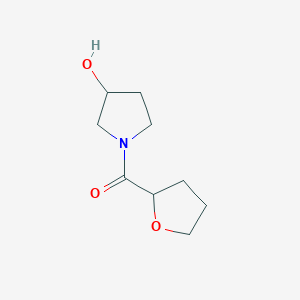

(3-Aminopyrrolidin-1-yl)(4-propylphenyl)methanone

Descripción general

Descripción

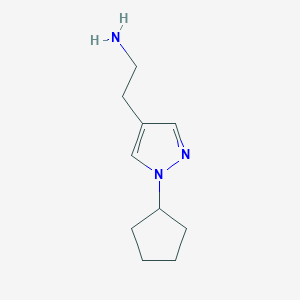

3-Aminopyrrolidin-1-yl)(4-propylphenyl)methanone, also known as 3-APM, is a synthetic compound derived from the pyrrolidine-based scaffold. It is an important research chemical in the scientific community due to its structural similarity to various neurotransmitters, such as dopamine and serotonin, and its wide range of potential applications.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The compound (3-Aminopyrrolidin-1-yl)(4-propylphenyl)methanone and its derivatives are primarily synthesized and characterized for their structural properties and potential applications in scientific research. One study describes the synthesis of novel compounds related to this compound, where (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and its chlorophenyl derivative were synthesized. These compounds were characterized using various spectroscopic methods, including UV, IR, 1H, and 13C NMR, and high-resolution mass spectrometry. The study employed density functional theory (DFT) calculations for structural optimization and theoretical vibrational spectra interpretation. The research highlighted the structural changes in the molecule due to the substitution of electron-withdrawing groups and analyzed the thermodynamic stability and reactivity of the compounds in different states through the HOMO-LUMO energy gap. A molecular docking study was also conducted to understand the compounds' antibacterial activity, providing insights into their potential scientific applications (Shahana & Yardily, 2020).

Antitumour Activity

Another aspect of scientific research applications involves investigating antitumour activities. For example, the compound 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-Fluorophenyl)Methanone was synthesized and tested for its antitumour activity. The synthesis involved condensation reactions and was structurally verified through single-crystal X-ray diffraction. Preliminary biological tests indicated that this compound exhibits significant inhibition on the proliferation of various cancer cell lines, such as A549, BGC-823, and HepG-2, showcasing its potential as a candidate for further antitumour research (Tang & Fu, 2018).

Spectroscopic Properties and Environmental Effects

Research on the effects of structure and environment on the spectroscopic properties of compounds structurally similar to this compound has also been conducted. A study focused on two 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, exploring their electronic absorption, excitation, and fluorescence properties in various solvents. The results indicated dual fluorescence with weak charge transfer separation in both polar and non-polar solvents. Theoretical calculations using DFT and TD-DFT methods helped interpret these experimental results, highlighting the importance of intramolecular hydrogen bonds and methyl/alkyl substitution effects on the compounds' spectroscopic behavior (Al-Ansari, 2016).

Mecanismo De Acción

Target of action

Compounds containing pyrrolidine rings have been found to bind with high affinity to multiple receptors , which could potentially be the case for this compound as well.

Mode of action

Without specific information, it’s difficult to explain the compound’s interaction with its targets and any resulting changes. The pyrrolidine ring is known to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule .

Biochemical pathways

Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

The introduction of heteroatomic fragments in drug molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of action

Compounds with similar structures have shown a broad range of biological activities .

Action environment

The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .

Propiedades

IUPAC Name |

(3-aminopyrrolidin-1-yl)-(4-propylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-2-3-11-4-6-12(7-5-11)14(17)16-9-8-13(15)10-16/h4-7,13H,2-3,8-10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUJGVNYNQEYGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)N2CCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1488895.png)

![1-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1488896.png)